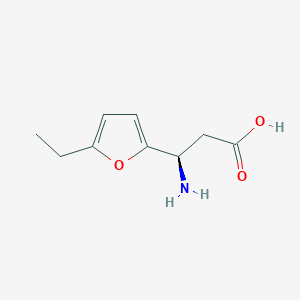

(r)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid

Description

(R)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is a chiral β-amino acid featuring a furan ring substituted with an ethyl group at the 5-position. The compound’s structure combines a propanoic acid backbone with a stereogenic center at the β-carbon, linked to a 5-ethylfuran moiety.

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid |

InChI |

InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)/t7-/m1/s1 |

InChI Key |

JZYNXKJFXVLDRC-SSDOTTSWSA-N |

Isomeric SMILES |

CCC1=CC=C(O1)[C@@H](CC(=O)O)N |

Canonical SMILES |

CCC1=CC=C(O1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of 3-Chloro-L-alanine with Furan Derivatives

One classical method involves the Friedel-Crafts alkylation of 3-chloro-L-alanine with furan or substituted furan derivatives to introduce the furan moiety at the β-position of the amino acid. This method proceeds as follows:

- Starting from 3-chloro-L-alanine, a Friedel-Crafts reaction is carried out with 5-ethylfuran under Lewis acid catalysis.

- The reaction conditions are optimized to favor substitution at the 2-position of the furan ring.

- The resulting intermediate is purified and hydrolyzed if necessary to yield (R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid.

This approach was adapted from methods reported for similar compounds such as 2-amino-3-(furan-2-yl)propanoic acid, with modifications to accommodate the 5-ethyl substitution on the furan ring.

Asymmetric Synthesis Using Chiral Auxiliaries or Catalysts

Asymmetric synthesis methods employ chiral auxiliaries or catalysts to induce stereoselectivity in the formation of the amino acid:

- Chiral auxiliaries such as (S)- or (R)-menthyl esters of intermediates are used to control the configuration at the α-carbon.

- Catalytic asymmetric hydrogenation or addition reactions introduce the amino group and the furan substituent with high enantiomeric excess.

- For example, N-[(2S)-4-chloro-2-(l-menthyloxy)-5-oxo-2,5-dihydro-3-oxazolyl] derivatives have been used to achieve stereoselective synthesis of related amino acids.

These methods provide better control over the (R)-configuration and are preferred for preparing enantiomerically pure compounds.

Derivatization from Related Furan-Containing Precursors

Alternative synthesis involves starting from related furan-containing compounds such as:

- 3-(5-ethylfuran-2-yl)propan-1-amine or methyl 2-furoylacetate derivatives.

- These precursors undergo functional group transformations including amination, oxidation, or ester hydrolysis to yield the target amino acid.

- For example, methyl esters of 3-(5-substituted furan-2-yl)propanoic acids are hydrolyzed and aminated to obtain the desired amino acid.

This route allows flexibility in modifying the furan substituent and optimizing reaction conditions.

Enzymatic or Biocatalytic Approaches

Although less commonly reported for this specific compound, enzymatic synthesis using transaminases or amino acid dehydrogenases can offer stereoselective synthesis under mild conditions:

- Biocatalysts can convert keto acid precursors bearing the 5-ethylfuran substituent into the corresponding amino acids.

- This method offers high stereospecificity and environmentally friendly reaction conditions but requires availability of suitable enzymes.

Research Outcomes and Data Tables

Synthesis Yields and Purity

Reaction Conditions Summary

| Step | Conditions | Notes |

|---|---|---|

| Friedel-Crafts Alkylation | Lewis acid catalyst (e.g., AlCl3), low temperature | Requires careful control to avoid poly-substitution |

| Chiral Auxiliary Attachment | Standard esterification conditions | Use of (S)- or (R)-menthyl esters for stereocontrol |

| Amination of Precursors | Ammonia or amine source, mild heating | Conversion of keto or ester intermediates |

| Hydrolysis | Acidic or basic hydrolysis | To obtain free amino acid from esters |

Analytical Characterization

- The synthesized (R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and substitution pattern.

- Chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric purity.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Melting point and elemental analysis for purity assessment.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc dust and formic acid are commonly used for the reduction of hydroxyimino intermediates.

Substitution: Electrophilic substitution reactions often use triflic acid as a catalyst.

Major Products Formed

The major products formed from these reactions include various furan derivatives, amines, and substituted furan compounds.

Scientific Research Applications

®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic accessibility.

Structural and Functional Group Analysis

Physicochemical Properties

- Lipophilicity : The 5-ethylfuran group in the target compound increases logP compared to polar analogs like the isoxazole derivative.

- Acidity: The β-amino acid’s carboxylic acid (pKa ~2.5) is less acidic than α-amino acids (pKa ~1.8–2.4), altering solubility and ionization under physiological conditions.

- Stereochemical Stability: The (R)-configuration at the β-carbon may influence metabolic stability, as seen in related β-amino acids resistant to protease degradation .

Crystallographic and Computational Insights

- Structural Elucidation: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of chiral amino acids, ensuring accurate stereochemical assignments .

- Molecular Modeling : The ethylfuran group’s electron-rich nature may facilitate interactions with aromatic residues in target proteins, as predicted by DFT calculations on related systems .

Biological Activity

(R)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the realms of neuroprotection and antimicrobial effects. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound is characterized by the presence of an amino group and a furan ring, which are known to play significant roles in its biological interactions. The furan moiety is particularly noted for its involvement in various biochemical pathways.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of (R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid. It has been demonstrated to exhibit protective effects against oxidative stress-induced neuronal damage.

The compound appears to function by:

- Scavenging free radicals : This action helps mitigate oxidative stress, which is implicated in neurodegenerative diseases.

- Inhibiting MAO-B : Monoamine oxidase B (MAO-B) is an enzyme associated with neurodegeneration; inhibition can lead to increased levels of neuroprotective neurotransmitters.

Case Studies

- In Vitro Studies : In cultured SH-SY5Y cells, (R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid showed significant protection against hydrogen peroxide-induced cell death.

- Animal Models : In rodent models of Alzheimer’s disease, the compound demonstrated the ability to reduce amyloid-beta peptide toxicity, which is a hallmark of Alzheimer's pathology.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent.

Antimicrobial Spectrum

Studies have shown that (R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid displays activity against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy was quantified through MIC assays:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Q & A

Q. What are the key synthetic routes for enantioselective synthesis of (R)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid?

The synthesis typically involves multi-step organic reactions, including asymmetric catalysis to achieve the (R)-configuration. For example, chiral auxiliaries or enzymatic resolution methods can be employed to ensure enantiopurity. Critical steps include the formation of the furan ring via cyclization reactions and subsequent introduction of the amino group through reductive amination or Strecker synthesis. Purification via chiral HPLC or crystallization is essential to isolate the enantiomerically pure product .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological approaches include:

- Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers and determine enantiomeric excess (ee) .

- Circular Dichroism (CD) Spectroscopy : To confirm the absolute configuration by comparing experimental spectra with computational predictions.

- X-ray Crystallography : For definitive structural confirmation, especially when novel derivatives are synthesized .

Q. What in vitro assays are suitable for initial screening of biological activity?

Common assays include:

- Enzyme Inhibition Studies : Testing interactions with targets like aminotransferases or decarboxylases using kinetic assays (e.g., UV-Vis monitoring of cofactor depletion) .

- Cell Viability Assays : Evaluating anticancer potential via MTT or resazurin-based assays in cancer cell lines .

- Microbial Growth Inhibition : Assessing antimicrobial activity using broth microdilution to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How does the 5-ethylfuran substituent influence binding affinity to biological targets?

The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the furan ring’s electron-rich nature facilitates π-π stacking with aromatic residues in enzyme active sites. Comparative studies with analogs lacking the ethyl group (e.g., 3-amino-3-furan-2-ylpropanoic acid) show reduced activity, suggesting steric and electronic contributions are critical .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Purity Variability : Impurities in stereoisomers or byproducts can skew results. Validate purity via LC-MS and NMR before testing.

- Assay Conditions : Standardize buffer pH, temperature, and cofactor concentrations to ensure reproducibility.

- Structural Analog Interference : Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry?

Systematic modifications include:

- Substituent Engineering : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects.

- Bioisosteric Replacement : Swapping the furan ring with thiophene or pyrrole to assess electronic and geometric impacts.

- Pro-drug Design : Esterifying the carboxylic acid to enhance bioavailability, followed by enzymatic hydrolysis in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.